molecular formula C11H10N2O B1301453 2-Propenamide, N-(4-cyanophenyl)-2-methyl- CAS No. 90617-02-0

2-Propenamide, N-(4-cyanophenyl)-2-methyl-

Cat. No. B1301453
CAS RN: 90617-02-0
M. Wt: 186.21 g/mol
InChI Key: HSDHKIYZYGWGGM-UHFFFAOYSA-N
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Description

The compound "2-Propenamide, N-(4-cyanophenyl)-2-methyl-" is a synthetic intermediate with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds, which can be used to infer some aspects of its behavior and properties. For instance, α-Thio-β-chloroacrylamides, a related class of compounds, have been noted for their versatile reactivity, which allows for a diverse range of transformations, suggesting that "2-Propenamide, N-(4-cyanophenyl)-2-methyl-" may also exhibit a broad reactivity profile .

Synthesis Analysis

Although the exact synthesis of "2-Propenamide, N-(4-cyanophenyl)-2-methyl-" is not detailed in the provided papers, the solubility data and thermodynamic properties of structurally related compounds are discussed. For example, the solubility of N-(4-methylphenyl-Z-3-chloro-2-(phenylthio)propenamide in various solvents has been measured, which is crucial for the isolation and purification of such compounds during synthesis . This information can be valuable for optimizing the synthesis process of "2-Propenamide, N-(4-cyanophenyl)-2-methyl-" by selecting appropriate solvents for its isolation.

Molecular Structure Analysis

The molecular structure of "2-Propenamide, N-(4-cyanophenyl)-2-methyl-" can be inferred to some extent from the related compounds discussed in the papers. For instance, the presence of a cyano group and a propenamide moiety is common in the compounds studied, which may affect the electronic distribution and reactivity of the molecule . However, without specific data on the molecular structure of the compound , a detailed analysis cannot be provided.

Chemical Reactions Analysis

The chemical reactivity of "2-Propenamide, N-(4-cyanophenyl)-2-methyl-" can be speculated based on the reactivity of similar compounds. The papers suggest that such compounds can undergo various transformations, which could be applied to the compound of interest. However, without specific studies on its reactivity, this analysis remains hypothetical .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-Propenamide, N-(4-cyanophenyl)-2-methyl-" can be partially understood through the properties of related compounds. For example, the solubility in different solvents and the temperature dependence of this solubility are important for practical applications, such as in pharmaceutical formulations or chemical syntheses . The thermodynamic properties, such as combustion enthalpy, formation enthalpy, and sublimation enthalpy, provide insights into the stability and potential energy content of the compound . Additionally, the fusion temperature and the enthalpies and entropies of dissolution and mixing in various solvents have been determined for structurally related compounds, which can inform the understanding of "2-Propenamide, N-(4-cyanophenyl)-2-methyl-" .

Scientific Research Applications

Chemical Properties and Environmental Behavior

  • Acrylamide Formation in Food Products : Acrylamide, chemically related to 2-propenamide, is formed in high-carbohydrate foods during high-temperature cooking processes. This compound's formation mechanisms, health risks, and mitigation strategies in food processing, particularly in baking, have been reviewed, highlighting the importance of controlling processing conditions to reduce acrylamide levels in food products (Keramat et al., 2011).

  • Sorption of Phenoxy Herbicides : Studies on the environmental behavior of phenoxy herbicides, including compounds with structural similarities to 2-propenamide derivatives, have analyzed their sorption to soil and other materials. These findings are crucial for understanding the environmental fate and transport of such chemicals (Werner et al., 2012).

  • Coordination Chemistry : The coordination chemistry of acrylamide (2-propenamide) with various metals has been reviewed, revealing potential applications in synthesizing complex materials and studying acrylamide's role in biological systems (Girma et al., 2005).

Potential Applications

  • Cytochrome P450 Inhibitors : Research on the selectivity of chemical inhibitors for cytochrome P450 isoforms in human liver microsomes indicates the potential pharmaceutical relevance of certain propenamide derivatives for developing drugs with minimized drug-drug interactions (Khojasteh et al., 2011).

  • Fluorescent Chemosensors : 4-Methyl-2,6-diformylphenol and its derivatives have been utilized to develop chemosensors for detecting various analytes, demonstrating the versatility of propenamide derivatives in chemical sensing applications (Roy, 2021).

  • Occupational Exposure and Health Effects : Studies on occupational exposure to bisphenol A (BPA), a compound related to 2-propenamides, have raised concerns about potential health effects, highlighting the need for further research and regulation in this area (Ribeiro et al., 2017).

Safety And Hazards

The safety and hazards associated with “2-Propenamide, N-(4-cyanophenyl)-2-methyl-” are not detailed in the search results. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

N-(4-cyanophenyl)-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8(2)11(14)13-10-5-3-9(7-12)4-6-10/h3-6H,1H2,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDHKIYZYGWGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363085
Record name 2-Propenamide, N-(4-cyanophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenamide, N-(4-cyanophenyl)-2-methyl-

CAS RN

90617-02-0
Record name 2-Propenamide, N-(4-cyanophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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